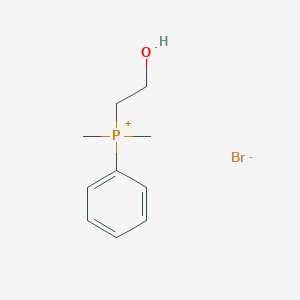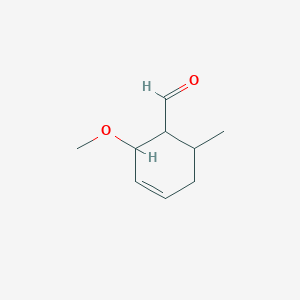
Octyl (octyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl (octyloxy)acetate is an organic compound classified as an ester. It is formed from the reaction between octanol (octyl alcohol) and acetic acid. This compound is known for its pleasant, fruity odor, which makes it a popular ingredient in the flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing octyl (octyloxy)acetate is through Fischer esterification. This process involves the reaction of octanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions. The reaction can be represented as:
C8H17OH+CH3COOH→C10H20O2+H2O
This method is favored due to its simplicity and efficiency .
Industrial Production Methods
In industrial settings, the production of this compound follows the same Fischer esterification process but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards the formation of the ester. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Octyl (octyloxy)acetate, like other esters, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and acetic acid.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Octanol and acetic acid.
Reduction: Octanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Octyl (octyloxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the flavor and fragrance industries for its fruity aroma. .
Mechanism of Action
The mechanism of action of octyl (octyloxy)acetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to release octanol and acetic acid, which can then participate in various biochemical pathways. The ester group in this compound can also interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Butyl acetate: Used in the production of lacquers and as a solvent.
Methyl butanoate: Known for its apple-like aroma and used in flavorings.
Uniqueness
Octyl (octyloxy)acetate stands out due to its longer carbon chain, which imparts unique solubility and volatility properties. This makes it particularly valuable in applications requiring a balance between hydrophobicity and volatility, such as in perfumes and flavorings .
Properties
CAS No. |
59417-75-3 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
octyl 2-octoxyacetate |
InChI |
InChI=1S/C18H36O3/c1-3-5-7-9-11-13-15-20-17-18(19)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
MQEVGOURUMNEHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)





![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)



